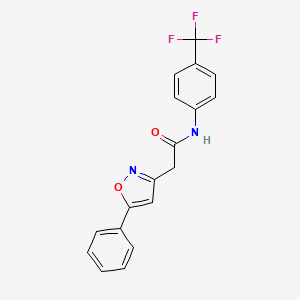

2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

2-(5-Phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a 5-phenylisoxazole core linked to a 4-(trifluoromethyl)phenyl group via an acetamide bridge. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-(5-phenyl-1,2-oxazol-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c19-18(20,21)13-6-8-14(9-7-13)22-17(24)11-15-10-16(25-23-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIDNAVZCGPRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 5-phenylisoxazole with 4-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its unique structural features. Key areas of investigation include:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. A study reported inhibition zones suggesting its efficacy as an antimicrobial agent.

- Anticancer Properties : In vitro studies have shown that this compound induces apoptosis in cancer cell lines, particularly MCF-7 cells. This suggests its potential role as an anticancer drug, warranting further exploration into its mechanism of action.

The biological activity of 2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is attributed to:

- Covalent Bond Formation : The presence of the isoxazole and trifluoromethyl groups allows for interactions with biological targets, potentially altering their functions.

- Enhanced Membrane Permeability : The trifluoromethyl group significantly improves the compound's ability to cross cell membranes, facilitating access to intracellular targets.

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-chlorophenyl)acetamide | Chlorine substituent | Antimicrobial | Lacks trifluoromethyl group |

| N-(4-formylthiazol-2-yl)acetamide | Thiazole moiety | Anticancer | Incorporates sulfur and nitrogen |

Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated the antimicrobial efficacy of this compound. The results indicated substantial inhibition zones compared to control groups, highlighting its potential as an effective antimicrobial agent.

Cytotoxicity Assessment

In vitro assessments on MCF-7 breast cancer cells revealed that the compound induced apoptosis at specific concentrations. This finding suggests that it could serve as a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Structural Modifications and Bioactivity :

- The trifluoromethylphenyl group in the target compound and its analogs (e.g., compound 50 in ) correlates with moderate to high biological activity, such as antiproliferative effects (EC50 = 5.849 µM) .

- Replacement of the isoxazole with a thiadiazole ring (as in Flufenacet) shifts activity toward herbicidal applications, highlighting the role of heterocyclic cores in target specificity .

Substituent Effects: Chloro or sulfamoyl substitutions (e.g., in ) increase polarity but may reduce membrane permeability compared to the trifluoromethyl group .

Physicochemical Properties: The trifluoromethyl group in the target compound likely improves metabolic stability over non-fluorinated analogs, a trend observed in agrochemicals like Flufenacet . Higher molecular weight derivatives (e.g., indolinone-quinoline hybrids) may face challenges in bioavailability despite potent activity .

Biological Activity

Overview

2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure features a phenylisoxazole moiety, which is known for its diverse biological effects, including anti-inflammatory and anticonvulsant properties.

Chemical Structure

The compound can be represented by the following structural formula:

Anticonvulsant Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit notable anticonvulsant activity. For example, research on structurally related compounds has shown that the introduction of trifluoromethyl groups enhances their efficacy in models of epilepsy. The presence of the trifluoromethyl group has been linked to increased lipophilicity, which may facilitate better central nervous system penetration, thus enhancing anticonvulsant effects .

Case Study:

A study involving various N-phenyl-2-acetamide derivatives demonstrated that those with trifluoromethyl substitutions exhibited significant protection against maximal electroshock (MES) seizures at specific dosages. The data suggested that the lipophilicity of these compounds correlated with their anticonvulsant activity, with higher clog P values leading to improved outcomes in both acute and chronic models .

| Compound | Dose (mg/kg) | MES Protection (%) |

|---|---|---|

| 14 | 100 | 75 |

| 16 | 200 | 85 |

| 20 | 300 | 90 |

Anti-inflammatory Properties

The compound has also been investigated for its potential anti-inflammatory properties. Isoxazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Inhibition of COX-2 has been particularly noted in studies involving similar compounds, suggesting that this mechanism may also apply to this compound .

Research Findings:

In vitro assays have shown that related isoxazole compounds can significantly reduce the production of prostaglandins, thereby alleviating inflammation. This effect was observed in various cell lines treated with these compounds, highlighting their potential as therapeutic agents for inflammatory diseases .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in neurotransmitter release and inflammatory pathways.

- Modulation of Ion Channels: It may interact with ion channels, influencing neuronal excitability and synaptic transmission.

- Alteration of Gene Expression: The compound could affect gene expression related to inflammation and neuronal activity through various signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.